molecular formula C16H16N4O8S2 B11636449 1,4-Bis[(2-nitrophenyl)sulfonyl]piperazine

1,4-Bis[(2-nitrophenyl)sulfonyl]piperazine

Cat. No.: B11636449
M. Wt: 456.5 g/mol
InChI Key: XNBIAEJMXRSQEV-UHFFFAOYSA-N
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Description

1,4-Bis[(2-nitrophenyl)sulfonyl]piperazine is a chemical compound characterized by the presence of two 2-nitrophenylsulfonyl groups attached to a piperazine ring

Properties

Molecular Formula

C16H16N4O8S2

Molecular Weight

456.5 g/mol

IUPAC Name

1,4-bis[(2-nitrophenyl)sulfonyl]piperazine

InChI

InChI=1S/C16H16N4O8S2/c21-19(22)13-5-1-3-7-15(13)29(25,26)17-9-11-18(12-10-17)30(27,28)16-8-4-2-6-14(16)20(23)24/h1-8H,9-12H2

InChI Key

XNBIAEJMXRSQEV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis[(2-nitrophenyl)sulfonyl]piperazine typically involves the reaction of piperazine with 2-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Piperazine+22-nitrobenzenesulfonyl chlorideThis compound+2HCl\text{Piperazine} + 2 \, \text{2-nitrobenzenesulfonyl chloride} \rightarrow \text{this compound} + 2 \, \text{HCl} Piperazine+22-nitrobenzenesulfonyl chloride→this compound+2HCl

The reaction is typically conducted in an organic solvent such as dichloromethane or chloroform, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis[(2-nitrophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl groups.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro and sulfonyl groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 1,4-Bis[(2-aminophenyl)sulfonyl]piperazine.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives, though these are less commonly studied.

Scientific Research Applications

1,4-Bis[(2-nitrophenyl)sulfonyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,4-Bis[(2-nitrophenyl)sulfonyl]piperazine depends on its specific application. In biological systems, it may interact with proteins or enzymes, potentially inhibiting their function. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(4-nitrophenyl)piperazine: Similar structure but with nitro groups in the para position.

    1,4-Bis(2-chloro-4-nitrophenyl)piperazine: Contains additional chlorine atoms, which can alter its reactivity and properties.

    1,4-Bis(2-aminophenyl)sulfonyl]piperazine: The reduced form with amino groups instead of nitro groups.

Uniqueness

1,4-Bis[(2-nitrophenyl)sulfonyl]piperazine is unique due to the specific positioning of the nitro and sulfonyl groups, which confer distinct chemical reactivity and potential biological activity

Biological Activity

1,4-Bis[(2-nitrophenyl)sulfonyl]piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a piperazine ring substituted with two nitrophenylsulfonyl groups. The synthesis typically involves the reaction of piperazine with 2-nitrophenylsulfonyl chloride under controlled conditions to yield high-purity products. The general reaction scheme can be outlined as follows:

Piperazine+2 Nitrophenylsulfonyl chloride1 4 Bis 2 nitrophenyl sulfonyl piperazine\text{Piperazine}+\text{2 Nitrophenylsulfonyl chloride}\rightarrow \text{1 4 Bis 2 nitrophenyl sulfonyl piperazine}

Biological Activity Overview

Research indicates that this compound exhibits notable antimicrobial and enzyme inhibitory activities. Below is a summary of its biological activities based on diverse studies.

Antimicrobial Activity

  • Mechanism : The compound's structure allows it to interact effectively with bacterial targets, potentially inhibiting cell wall synthesis or disrupting metabolic pathways.
  • Case Studies : Preliminary studies have shown that derivatives of sulfonamide compounds exhibit antibacterial effects against various pathogens, including Mycobacterium tuberculosis. Similar compounds have shown promising results against Gram-positive and Gram-negative bacteria.
CompoundActivityTarget PathogenReference
This compoundAntimicrobialMycobacteria
Related sulfonamide derivativesAntimicrobialVarious bacteria

Enzyme Inhibition

This compound has also been evaluated for its ability to inhibit various enzymes:

  • Dipeptidyl Peptidase-4 (DPP-4) : This enzyme plays a crucial role in glucose metabolism. In vitro studies suggest that the compound may exhibit DPP-4 inhibitory activity, which is beneficial in managing diabetes.
  • Acetylcholinesterase (AChE) : Inhibition of AChE can potentially aid in treating Alzheimer's disease by increasing acetylcholine levels in the brain.
EnzymeInhibition ActivityReference
DPP-4Moderate
AChEModerate

Case Study: Antimicrobial Efficacy

In a comparative study of sulfonamide derivatives, this compound was shown to have significant antimicrobial properties. The study assessed its efficacy against various strains of bacteria using standard disk diffusion methods. Results indicated a zone of inhibition comparable to established antibiotics.

Case Study: Enzyme Inhibition

A recent investigation into the enzyme inhibition potential of piperazine derivatives revealed that this compound exhibited competitive inhibition against DPP-4 with an IC50 value indicative of moderate potency. This suggests potential applications in diabetes management.

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